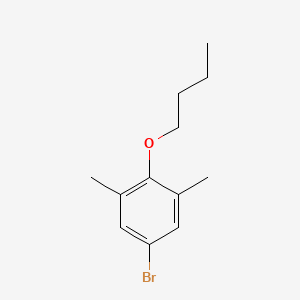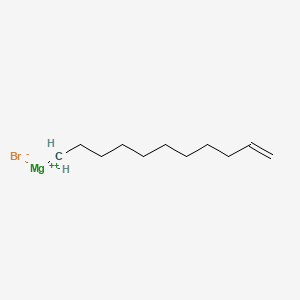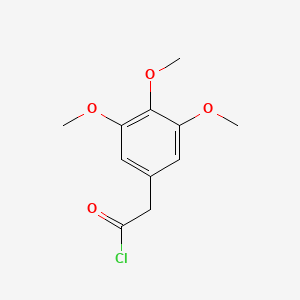
Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate, also known as 4-bromo-2-methylbutyl 4,4-difluorobutanoate, is a synthetic organic compound used in numerous scientific research applications. It is a brominated derivative of methylbutanoate, a common organic compound. In its pure form, ethyl 4-bromo-4,4-difluoro-2-methylbutanoate appears as a colorless liquid with a slight odor. It is insoluble in water, but soluble in organic solvents such as acetone, ethanol, and ethyl ether.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate is used in a variety of scientific research applications. It is often used as a reactant in organic synthesis, as a catalyst in chemical reactions, and as a reagent in analytical chemistry. It is also used in the synthesis of various pharmaceuticals, such as antifungal drugs and antibiotics. Additionally, it is used to study the structure and properties of organic compounds, as well as to investigate the mechanism of action of various enzymes.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-4,4-difluoro-2-methylbutanoate is not well understood. However, it is believed that the compound acts as a nucleophile, meaning that it can form covalent bonds with other molecules. It is also believed that the compound can act as an electrophile, meaning that it can accept electrons from other molecules. Additionally, it is believed that the compound can act as a Lewis acid, meaning that it can act as a proton acceptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-bromo-4,4-difluoro-2-methylbutanoate have not been extensively studied. However, it is known that the compound can act as a proton acceptor, and it is believed that it can affect the activity of various enzymes. Additionally, it has been suggested that the compound may act as a neurotoxin, meaning that it can affect the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-bromo-4,4-difluoro-2-methylbutanoate in laboratory experiments include its low toxicity, its stability, and its ability to act as a proton acceptor. Additionally, it is relatively inexpensive and can be easily obtained. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
The potential future directions for research involving ethyl 4-bromo-4,4-difluoro-2-methylbutanoate include further investigation into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted into its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted into its potential as a neurotoxin, as well as its potential to act as a catalyst in various chemical reactions. Finally, further research could be conducted into its potential as a reagent in analytical chemistry.
Métodos De Síntesis
Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate can be synthesized through a nucleophilic substitution reaction of 4-bromo-4,4-difluorobutanoic acid and ethyl alcohol. In this reaction, the acid is heated with ethyl alcohol in an inert atmosphere. The reaction is completed in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction product is then purified by distillation to obtain the desired compound.
Propiedades
IUPAC Name |
ethyl 4-bromo-4,4-difluoro-2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMWCAYHRUEKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine](/img/structure/B6317227.png)


